molecular formula C6H10N4S B1201578 Imetit CAS No. 102203-18-9

Imetit

Katalognummer: B1201578
CAS-Nummer: 102203-18-9
Molekulargewicht: 170.24 g/mol
InChI-Schlüssel: PEHSVUKQDJULKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IMETIT ist eine chemische Verbindung, die für ihre Rolle als Histamin-H3-Rezeptoragonist bekannt ist. Sie wird wissenschaftlich als 2-(1H-Imidazol-5-yl)ethylcarbamimidothioat bezeichnet . Diese Verbindung wurde ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere im Bereich der Neuropharmakologie.

Herstellungsmethoden

This compound kann durch verschiedene Synthesewege hergestellt werden. Eine übliche Methode beinhaltet die Reaktion von 2-(1H-Imidazol-5-yl)ethanol mit Thiophosgen zur Bildung von 2-(1H-Imidazol-5-yl)ethylisothiocyanat, das dann mit Ammoniak zu this compound behandelt wird . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dichlormethan und Temperaturen im Bereich von 0 °C bis Raumtemperatur.

Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber die Synthese folgt im Allgemeinen ähnlichen Prinzipien wie die Herstellung im Labormaßstab, mit Anpassungen für Reaktionen im größeren Maßstab und Reinigungsprozesse.

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen zu Sulfoxiden und Sulfonen oxidiert werden.

    Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Aminderivate umwandeln.

    Substitution: this compound kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Thioharnstoffgruppe durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an Histamin-H3-Rezeptoren bindet, die G-Protein-gekoppelte Rezeptoren sind, die hauptsächlich im zentralen Nervensystem vorkommen. Nach der Bindung aktiviert this compound diese Rezeptoren, was zur Hemmung der Histaminausschüttung und zur Modulation der Neurotransmitterfreisetzung führt. Diese Wirkung führt zu verschiedenen physiologischen Effekten, einschließlich reduzierter Entzündung und Modulation kognitiver Funktionen .

Vorbereitungsmethoden

IMETIT can be synthesized through various synthetic routes. One common method involves the reaction of 2-(1H-imidazol-5-yl)ethanol with thiophosgene to form 2-(1H-imidazol-5-yl)ethyl isothiocyanate, which is then treated with ammonia to yield this compound . The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale reactions and purification processes.

Analyse Chemischer Reaktionen

IMETIT undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones under specific conditions.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Binding Characteristics

Recent structural studies utilizing cryo-electron microscopy have elucidated the binding dynamics of Imetit at the H3 receptor. It was found that this compound forms crucial hydrogen bonds with specific amino acid residues within the receptor's binding pocket, which are essential for its agonistic activity . This structural insight enhances our understanding of how this compound can selectively modulate H3 receptor activity.

Respiratory Conditions

This compound has been investigated for its effects on respiratory symptoms associated with allergic rhinitis (AR). In animal models, administration of this compound significantly reduced cough frequency and nasal symptoms. Specifically, a dosage of 2 mg/kg was shown to decrease cough counts from 16 to 6 per provocation, indicating its potential as a therapeutic agent for managing cough related to AR .

Appetite Regulation and Obesity

Research has demonstrated that this compound plays a role in appetite suppression and weight management. In diet-induced obese mice, this compound administration resulted in decreased food intake and body weight. The mechanism involves the modulation of histamine release in the hypothalamus, which is critical for energy homeostasis . This suggests that this compound could be a valuable candidate for obesity treatment.

Central Nervous System Disorders

This compound's agonistic effects on H3 receptors have implications in treating central nervous system disorders. Studies indicate that it may alleviate symptoms associated with conditions like attention deficit hyperactivity disorder (ADHD) and schizophrenia by modulating neurotransmitter systems . Additionally, its role in reducing neuronal firing in response to mechanical stimuli suggests potential applications in pain management .

Case Study 1: Allergic Rhinitis Management

A study assessed the efficacy of this compound in reducing cough and nasal symptoms in patients with AR. Results indicated significant improvements in symptom scores after treatment with this compound compared to control groups .

Case Study 2: Weight Loss in Obesity

In a controlled trial involving obese mice, those treated with this compound showed a marked reduction in body weight and fat mass compared to untreated controls. These findings support the hypothesis that H3 receptor agonists can effectively modulate appetite and body weight .

Summary of Findings

Application Effects Study Reference
Respiratory ConditionsReduced cough frequency and nasal symptoms
Appetite RegulationDecreased food intake and body weight
Central Nervous System DisordersPotential alleviation of ADHD and schizophrenia symptoms

Wirkmechanismus

IMETIT exerts its effects by binding to histamine H3 receptors, which are G protein-coupled receptors predominantly found in the central nervous system. Upon binding, this compound activates these receptors, leading to the inhibition of histamine release and modulation of neurotransmitter release. This action results in various physiological effects, including reduced inflammation and modulation of cognitive functions .

Vergleich Mit ähnlichen Verbindungen

IMETIT ist durch seine hohe Affinität und Selektivität für Histamin-H3-Rezeptoren einzigartig. Ähnliche Verbindungen umfassen:

Im Vergleich zu diesen Verbindungen ist this compound durch seine Fähigkeit, H3-Rezeptoren spezifisch zu aktivieren, einzigartig, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

Imetit is a selective agonist for the histamine H3 receptor (H3R), a G protein-coupled receptor that plays a crucial role in various physiological processes, including neurotransmitter release, appetite regulation, and cardiovascular function. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on neuronal activity, and implications in clinical research.

Structural Insights

Recent studies have provided detailed structural insights into how this compound interacts with the H3R. The cryo-electron microscopy (cryo-EM) structures reveal that this compound shares a common binding pocket with histamine, characterized by specific interactions with amino acid residues in the receptor. Notably, this compound's isothiourea group enhances its binding affinity and activity compared to histamine. The binding involves critical hydrogen bonds with residues such as Asp94 and Glu182, as well as hydrophobic interactions with Tyr95 and Cys98 .

Appetite Regulation

This compound has been shown to influence feeding behavior significantly. In a study involving rats, this compound administration resulted in increased feeding behavior while also affecting neuronal firing in the ventromedial nucleus (VMN) of the hypothalamus. This suggests that this compound activates H3R pathways that modulate appetite. The use of proxyfan, a neutral H3R antagonist, confirmed that the effects observed were indeed mediated through H3R activation .

Neurotransmitter Release

This compound's role extends to modulating neurotransmitter systems. In experiments involving methamphetamine-induced stereotypy in mice, pretreatment with this compound altered stereotypical behaviors such as biting and sniffing without affecting overall locomotion. This indicates that this compound can influence dopaminergic pathways indirectly through its action on H3R .

Cardiovascular Effects

Research has indicated that this compound may also play a role in cardiovascular regulation. A study demonstrated that pre-treatment with this compound attenuated isoproterenol-induced overactivity of the renin-angiotensin system and sympathetic nervous system in myocardial infarction models in rats. This suggests potential therapeutic applications for this compound in managing heart conditions related to sympathetic overactivity .

Case Studies and Experimental Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Objective Findings
Structural analysis of H3R bindingThis compound binds effectively to H3R with specific interactions enhancing its activityStructural modifications enhance agonistic properties
Effects on stereotypy in miceThis compound pretreatment influenced stereotypical behaviors without affecting total locomotionModulates dopaminergic activity through H3R
Appetite regulation in ratsIncreased feeding behavior and neuronal firing in VMN upon administration of this compoundConfirms role as an appetite stimulant via H3R activation
Cardiovascular effects in ratsAttenuated sympathetic overactivity post-myocardial infarctionSuggests therapeutic potential for cardiovascular diseases

Eigenschaften

IUPAC Name

2-(1H-imidazol-5-yl)ethyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c7-6(8)11-2-1-5-3-9-4-10-5/h3-4H,1-2H2,(H3,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHSVUKQDJULKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCSC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043737
Record name Imetit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102203-18-9
Record name 2-(1H-Imidazol-5-yl)ethyl carbamimidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102203-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imetit
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102203189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imetit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMETIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/677MJ4VPZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imetit
Reactant of Route 2
Reactant of Route 2
Imetit
Reactant of Route 3
Reactant of Route 3
Imetit
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Imetit
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Imetit
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Imetit
Customer
Q & A

Q1: What is the primary molecular target of Imetit?

A1: this compound is a highly potent and selective agonist of the histamine H3 receptor (H3R). [, , , , , , , , , , , , ]

Q2: Where are histamine H3 receptors (H3Rs) primarily located?

A2: H3Rs are primarily located in the central nervous system (CNS) and to a lesser extent in the peripheral nervous system (PNS). [, , , , ]

Q3: How does this compound interact with H3Rs?

A3: this compound binds to H3Rs and mimics the action of the endogenous ligand, histamine, leading to receptor activation. [, , , ]

Q4: What are the downstream consequences of H3R activation by this compound?

A4: H3R activation by this compound primarily leads to the inhibition of neurotransmitter release, including histamine, dopamine, norepinephrine, serotonin, and glutamate. [, , , , , , , ] This inhibition occurs through Gi/o protein-coupled pathways, leading to downstream effects such as decreased cAMP production, modulation of ion channels (e.g., inhibition of N-type calcium channels), and altered intracellular signaling cascades (e.g., ERK1/2). [, , ]

Q5: Does this compound affect the release of other neurotransmitters besides histamine?

A5: Yes, this compound, through its action on H3Rs, has been shown to modulate the release of several other neurotransmitters, including norepinephrine, dopamine, and acetylcholine. [, , , , , , ]

Q6: How does this compound affect norepinephrine release in the heart?

A6: this compound, by activating H3Rs, inhibits both the exocytotic release of norepinephrine during early myocardial ischemia and the carrier-mediated release of norepinephrine during protracted ischemia. This inhibitory effect on norepinephrine release has been observed in both animal models and human heart tissue. [, ]

Q7: How does this compound's effect on norepinephrine release relate to its potential therapeutic benefits?

A7: The excessive release of norepinephrine during myocardial ischemia contributes to cardiac dysfunction and arrhythmias. This compound's ability to attenuate this release, as demonstrated in research using human heart tissue, suggests its potential as a novel therapeutic strategy for mitigating ischemia-related cardiac complications. [, ]

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C6H10N4S and a molecular weight of 174.24 g/mol.

Q9: Is there any spectroscopic data available for this compound?

A9: The provided research papers do not offer detailed spectroscopic data (NMR, IR, etc.) for this compound.

A9: The provided research focuses on the pharmacological properties of this compound. Data regarding its material compatibility and stability outside a biological context is not discussed.

A9: this compound is not reported to possess catalytic properties. Its activity centers on its role as a ligand for the histamine H3 receptor.

Q10: Have computational approaches been used to study this compound?

A12: While the provided research does not delve into specific computational studies, one study [] utilizes molecular modeling to understand how mutations within the transmembrane domain 5 of the H3 receptor affect the binding of this compound and other agonists. This suggests that computational methods, like molecular docking and molecular dynamics simulations, can be valuable tools to explore the binding interactions of this compound and other ligands with H3R.

Q11: Does the stereochemistry of this compound affect its activity?

A11: The provided research does not explicitly state whether this compound possesses chiral centers or if its stereochemistry impacts its activity.

A11: The documents primarily focus on the pharmacological effects of this compound. Information about its chemical stability or formulation strategies to enhance its properties is not included.

A11: The research papers do not directly address SHE (Safety, Health, and Environment) regulations specific to this compound.

Q12: What is the duration of action of this compound?

A18: Studies in mice and rats show that the effect of this compound on tele-methylhistamine levels in the cerebral cortex remains at its peak even after 6 hours post-administration. This suggests a relatively long duration of action for the drug. []

Q13: Are there differences in the effects of centrally and peripherally administered this compound?

A19: Yes, research indicates distinct effects depending on the administration route. Peripherally administered this compound decreases vascular tone in the mesenteric artery and increases intestinal oxygen uptake, potentially by inhibiting sympathetic vasoconstriction. In contrast, central administration of this compound increases blood pressure and decreases mesenteric blood flow and oxygen consumption, suggesting activation of the sympathetic nervous system. [] This highlights the importance of considering both central and peripheral effects of this compound.

Q14: In which in vitro models has this compound been shown to be effective?

A20: this compound effectively inhibits the binding of a radiolabeled H3 antagonist to rat brain membranes. [] It also inhibits potassium-induced release of histamine from rat brain slices and synaptosomes. [] Furthermore, this compound inhibits calcitonin gene-related peptide release from cardiac C fibers in guinea pig atria, demonstrating its efficacy in modulating sensory nerve function. [] In a human cellular model (SH-SY5Y cells transfected with human H3R), this compound effectively reduced intracellular calcium increases and norepinephrine exocytosis in response to membrane depolarization, highlighting its efficacy in modulating neurotransmitter release. []

Q15: What in vivo models have been used to study the effects of this compound?

A15: Several animal models have been employed, including:

  • Rodent models of allergic rhinitis: this compound effectively reduces nasal symptoms like sneezing and rubbing in ovalbumin-sensitized guinea pigs and mice. [, ]
  • Rodent models of myocardial infarction: this compound demonstrates cardioprotective effects in rats by attenuating isoproterenol-induced ECG abnormalities, heart rate changes, oxidative stress, and myocardial injury. [, ]
  • Rodent models of obesity and diabetes: this compound reduces appetite, body weight, fat mass, and improves metabolic parameters in diet-induced obese mice. []
  • Primate models of Parkinson’s disease: this compound reduces L-DOPA-induced chorea in MPTP-lesioned marmosets. []

Q16: Have clinical trials been conducted with this compound in humans?

A16: The provided research does not mention any completed or ongoing clinical trials involving this compound in humans.

A16: The development of resistance to this compound is not discussed in the provided research papers.

Q17: What are the potential adverse effects of this compound?

A24: While the research primarily focuses on the potential therapeutic benefits of this compound, one study [] observed that high doses of this compound (10 mg/kg) administered alone, without L-DOPA, exacerbated parkinsonian disability in MPTP-lesioned marmosets. This finding underscores the need for careful dose optimization in future preclinical and clinical studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.